3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine
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Overview
Description
3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine is a complex organic compound that features both a chlorophenyl and a naphthalenesulfonyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the sulfonylation of pyrrolidine with 4-chlorobenzenesulfonyl chloride and naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Bromophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine
- 3-((4-Methylphenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine
Uniqueness
The presence of the chlorophenyl group in 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine imparts unique chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-naphthalen-1-ylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c21-16-8-10-17(11-9-16)27(23,24)18-12-13-22(14-18)28(25,26)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,18H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYOSKRRAHOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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